molecular formula C8H14O8 B154550 3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID CAS No. 10149-14-1

3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

Cat. No.: B154550
CAS No.: 10149-14-1
M. Wt: 238.19 g/mol
InChI Key: KYQCXUMVJGMDNG-SHUUEZRQSA-N
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Description

3-Deoxy-D-manno-octulosonate is a unique eight-carbon sugar acid that plays a crucial role in the biosynthesis of lipopolysaccharides in gram-negative bacteria. It is also a component of the rhamnogalacturonan II pectin fraction in the primary cell walls of higher plants . This compound is essential for the structural integrity and function of bacterial cell walls and plant cell walls.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-manno-octulosonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Deoxy-D-manno-octulosonate is similar to other eight-carbon sugar acids, such as:

Uniqueness: 3-Deoxy-D-manno-octulosonate is unique due to its specific role in the biosynthesis of lipopolysaccharides in gram-negative bacteria and its presence in the primary cell walls of higher plants . Its structural and functional properties make it a critical target for antibacterial drug development and a valuable tool in biochemical research.

Properties

CAS No.

10149-14-1

Molecular Formula

C8H14O8

Molecular Weight

238.19 g/mol

IUPAC Name

(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1

InChI Key

KYQCXUMVJGMDNG-SHUUEZRQSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Key on ui other cas no.

10149-14-1

Synonyms

3-deoxy-D-manno-2-octulosonic acid
3-deoxy-D-manno-oct-2-ulopyranosonic acid
3-deoxy-manno-oct-2-ulopyranosonic acid
Kdo sugar acid
oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
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3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
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3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
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3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID
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